6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
CAS No.: 1260383-27-4
Cat. No.: VC3104222
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid - 1260383-27-4](/images/structure/VC3104222.png)
Specification
CAS No. | 1260383-27-4 |
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Molecular Formula | C9H8N2O3 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 6-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O3/c1-14-8-3-6-5(4-10-8)2-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
Standard InChI Key | QOVWQTZKABVAOK-UHFFFAOYSA-N |
SMILES | COC1=NC=C2C=C(NC2=C1)C(=O)O |
Canonical SMILES | COC1=NC=C2C=C(NC2=C1)C(=O)O |
Introduction
Chemical Identity and Structure
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic organic compound with a distinct structure that falls within the pyrrolopyridine class. It is characterized by a fused ring system comprising a pyrrole ring and a pyridine ring with specific substitutions.
Basic Identification Parameters
Parameter | Value |
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CAS Registry Number | 1260383-27-4 |
Molecular Formula | C₉H₈N₂O₃ |
Molecular Weight | 192.17 g/mol |
PubChem CID | 74891238 |
MDL Number | MFCD18381025 |
Notation Type | Representation |
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SMILES | COC1=NC=C2C=C(NC2=C1)C(=O)O |
InChI | InChI=1S/C9H8N2O3/c1-14-8-3-6-5(4-10-8)2-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChIKey | QOVWQTZKABVAOK-UHFFFAOYSA-N |
The structural arrangement gives this compound its distinctive chemical properties and potential biological activities .
Physical and Chemical Properties
The physical and chemical properties of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid determine its behavior in various applications and synthesis processes.
Physical Properties
Property | Value |
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Physical State | Solid (typically white to light yellow) |
Molecular Weight | 192.17 g/mol |
Density | Not specifically reported in search results |
Melting Point | Not specifically reported in search results |
Boiling Point | Estimated to be high due to carboxylic acid functionality |
The compound contains both polar functional groups (carboxylic acid, methoxy, nitrogen atoms) and aromatic rings, giving it a balanced profile of hydrophilic and lipophilic properties .
Chemical Properties
As a heterocyclic compound with multiple functional groups, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exhibits several important chemical characteristics:
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The carboxylic acid group at the 2-position can participate in typical carboxylic acid reactions, including:
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Esterification
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Amide formation
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Decarboxylation under specific conditions
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Salt formation with bases
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The pyrrole N-H is weakly acidic and can be deprotonated under basic conditions.
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The methoxy group at the 6-position can undergo O-demethylation under specific conditions.
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The heterocyclic nitrogen atoms can act as hydrogen bond acceptors and potentially coordinate with metals.
These properties make the compound versatile for various chemical transformations and applications in pharmaceutical chemistry .
Synthetic Approaches
The synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves several strategic approaches based on heterocyclic chemistry principles.
Key Intermediates
The synthesis typically involves key intermediates such as:
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Substituted pyridines with appropriate functional groups for cyclization
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Oxalate derivatives for introducing the carboxylic acid functionality
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Protected intermediates to control selectivity during synthesis
For example, methoxypyridines can be reacted with diethyl oxalate using appropriate bases to introduce the precursor for the carboxylic acid functionality .
Applications and Biological Activities
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and related pyrrolopyridine derivatives have attracted significant attention due to their diverse applications and potential biological activities.
Pharmaceutical Applications
The compound serves as an important pharmaceutical intermediate for developing bioactive molecules. The pyrrolopyridine core is found in various compounds with demonstrated biological activities:
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Enzyme inhibition: Related pyrrolopyridine compounds have shown activity as enzyme inhibitors, including fibroblast growth factor receptor (FGFR) inhibitors .
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Potential anticancer properties: Similar heterocyclic systems have been evaluated for anticancer activities. For instance, some pyrrolo[2,3-b]pyridine derivatives exhibited activity against breast cancer cell lines .
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Building block for drug development: The compound serves as a versatile scaffold for medicinal chemistry, allowing various modifications to optimize biological activity and drug-like properties .
Organic Synthesis Applications
Beyond pharmaceutical applications, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is valuable in organic synthesis:
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As a building block for complex heterocyclic systems
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In the preparation of more complex derivatives with tailored properties
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For structure-activity relationship studies in drug discovery programs
The carboxylic acid functionality provides a convenient handle for further derivatization, including amide formation, esterification, and reduction .
Parameter | Specification |
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Purity | Typically ≥97% |
Appearance | White to light yellow solid |
CAS Number | 1260383-27-4 |
Packaging | Available in various quantities (100mg to 25g) |
Storage Conditions | Typically stored at controlled temperature, protected from light and moisture |
Quantity | Approximate Price Range (USD) |
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100mg | $230-250 |
250mg | $390-410 |
500mg | $560-580 |
1g | $830-850 |
5g | $2,500-2,600 |
10g | $4,180-4,200 |
25g | $8,370-8,400 |
These values represent approximate ranges based on current market offerings .
Research Findings and Future Directions
Current research involving 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and structurally related compounds points to several promising directions.
Future Research Directions
Future research directions may include:
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More detailed investigation of the biological activities specific to 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Development of synthetic methodologies to access this and related compounds more efficiently
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Exploration of structure modifications to enhance specific properties or activities
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Investigation of potential applications beyond pharmaceuticals, such as in materials science
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